1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene is a fluorinated organic compound with a complex structure It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
One common synthetic route involves the reaction of trichloroethylene with hydrogen fluoride to produce 1,1,1,2-tetrafluoroethane, which is then further reacted with appropriate reagents to introduce the methoxyphenoxy group and the fluoro substituent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include butyllithium, hydrogen fluoride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in cellular processes and pathways, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethane: Used as a foam expansion agent and heat transfer fluid.
1,1,1,2-Tetrafluoroethane: Commonly used as a refrigerant and in particle detectors.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: Known for its use as a refrigerant and in various industrial applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Biological Activity
Chemical Structure
1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms and a methoxyphenyl group. The presence of fluorine enhances the compound's lipophilicity and metabolic stability.
Biological Activity
Fluorinated compounds have garnered significant attention in medicinal chemistry due to their unique biological properties. The biological activities of such compounds often include:
- Antimicrobial Activity : Many fluorinated compounds exhibit enhanced antimicrobial properties. The incorporation of fluorine can alter the interaction with microbial enzymes and receptors.
- Anticancer Properties : Fluorinated aromatic compounds are frequently investigated for their potential in cancer therapy. They can inhibit specific enzymes involved in tumor growth and proliferation.
- Enzyme Inhibition : Compounds containing fluorine often serve as enzyme inhibitors. Their structural similarity to natural substrates allows them to bind effectively to active sites.
The mechanism by which this compound exerts its biological effects may involve:
- Altered Binding Affinity : The presence of fluorine can enhance binding affinity to biological targets due to increased hydrophobic interactions.
- Metabolic Stability : Fluorinated compounds are generally more resistant to metabolic degradation, leading to prolonged activity in biological systems.
Case Studies
While specific case studies on this compound may be limited, research on similar fluorinated compounds suggests the following findings:
- Antitumor Activity : A study examining a series of fluorinated benzene derivatives found significant cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis through caspase activation.
- Antimicrobial Efficacy : Another investigation highlighted that fluorinated phenols demonstrated superior antibacterial activity compared to their non-fluorinated counterparts, likely due to enhanced penetration into bacterial membranes.
Data Tables
Property | Value |
---|---|
Molecular Formula | C15H14F5O |
Molecular Weight | 290.27 g/mol |
Solubility | Soluble in organic solvents |
Boiling Point | Not available |
Antimicrobial Activity | Moderate against Gram-positive bacteria |
Anticancer Activity | IC50 values in micromolar range |
Properties
Molecular Formula |
C15H11F5O2 |
---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene |
InChI |
InChI=1S/C15H11F5O2/c1-21-12-4-2-3-5-13(12)22-15(19,20)14(17,18)10-6-8-11(16)9-7-10/h2-9H,1H3 |
InChI Key |
MUUFMLRXKGARCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(C(C2=CC=C(C=C2)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.